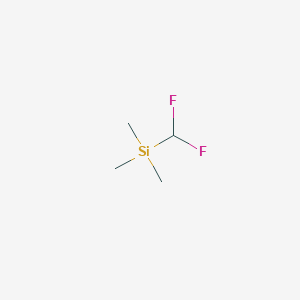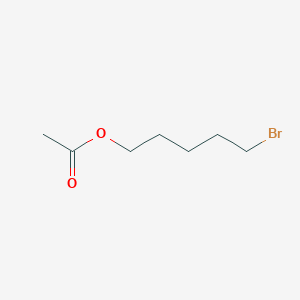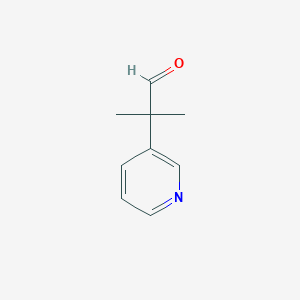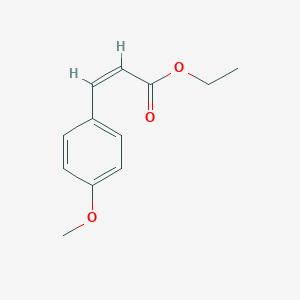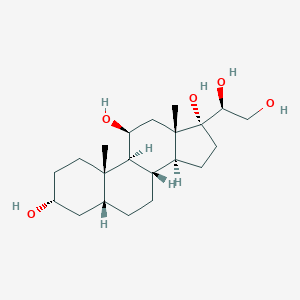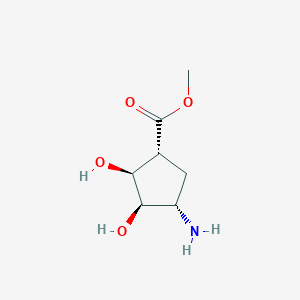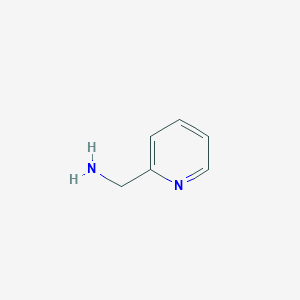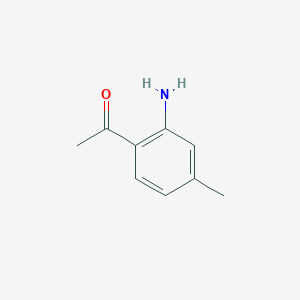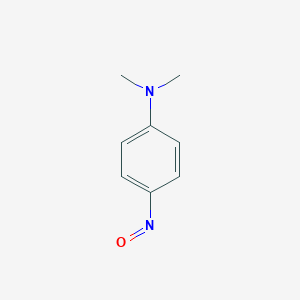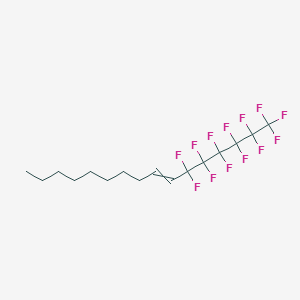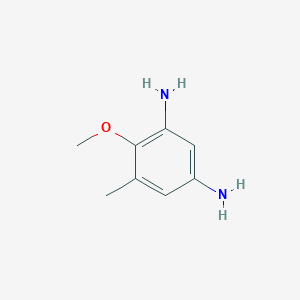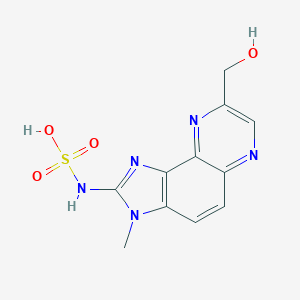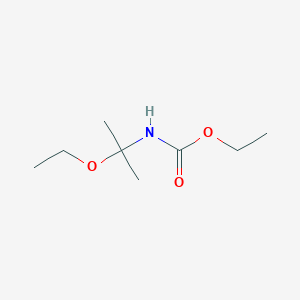
Ethyl N-(2-ethoxypropan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-ethoxypropan-2-YL)carbamate, also known as AChE inhibitor, is a chemical compound that has been widely studied for its potential use in scientific research.
Mecanismo De Acción
Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibits Ethyl N-(2-ethoxypropan-2-YL)carbamate by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels. This increase in acetylcholine can have various effects on the nervous system, including improved cognitive function and muscle relaxation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate depend on the dose and duration of exposure. In general, Ethyl N-(2-ethoxypropan-2-YL)carbamate has been shown to improve cognitive function, increase muscle relaxation, and decrease heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl N-(2-ethoxypropan-2-YL)carbamate in lab experiments is its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate without affecting other enzymes. This allows for more precise studies of the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition. However, one limitation is that Ethyl N-(2-ethoxypropan-2-YL)carbamate can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl N-(2-ethoxypropan-2-YL)carbamate. One direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a muscle relaxant in anesthesia. Additionally, further studies can be conducted to determine the optimal dose and duration of exposure for Ethyl N-(2-ethoxypropan-2-YL)carbamate in different experimental settings.
Conclusion:
Ethyl N-(2-ethoxypropan-2-YL)carbamate is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to selectively inhibit Ethyl N-(2-ethoxypropan-2-YL)carbamate makes it a valuable tool for studying the effects of Ethyl N-(2-ethoxypropan-2-YL)carbamate inhibition on the nervous system. However, its toxicity at high doses can limit its use in certain experiments. Future research directions include studying its effects on neurological disorders and investigating its potential as a muscle relaxant in anesthesia.
Métodos De Síntesis
Ethyl N-(2-ethoxypropan-2-YL)carbamate can be synthesized by reacting 2-ethoxypropanol with ethyl chloroformate in the presence of sodium hydroxide. This reaction results in the formation of Ethyl N-(2-ethoxypropan-2-YL)carbamate, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl N-(2-ethoxypropan-2-YL)carbamate has been widely used in scientific research as an acetylcholinesterase (Ethyl N-(2-ethoxypropan-2-YL)carbamate) inhibitor. Ethyl N-(2-ethoxypropan-2-YL)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of Ethyl N-(2-ethoxypropan-2-YL)carbamate can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Propiedades
Número CAS |
112700-87-5 |
|---|---|
Nombre del producto |
Ethyl N-(2-ethoxypropan-2-YL)carbamate |
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
ethyl N-(2-ethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-5-11-7(10)9-8(3,4)12-6-2/h5-6H2,1-4H3,(H,9,10) |
Clave InChI |
CDIRZQNKJDVVMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C)(C)OCC |
SMILES canónico |
CCOC(=O)NC(C)(C)OCC |
Sinónimos |
Carbamic acid, (1-ethoxy-1-methylethyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
